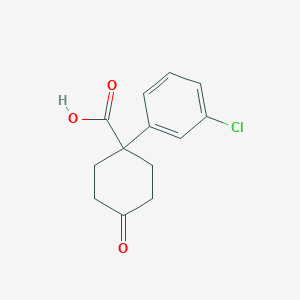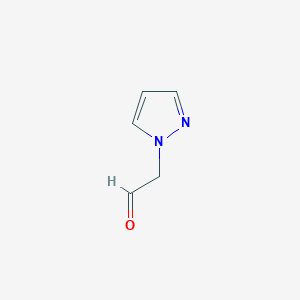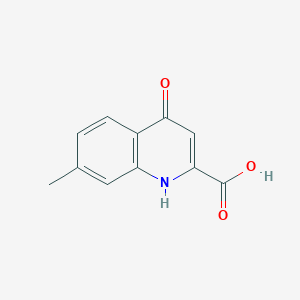![molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1](/img/structure/B1603866.png)
1-Oxa-4,9-diazaspiro[5.5]undecane
Descripción general
Descripción
1-Oxa-4,9-diazaspiro[5.5]undecane is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . For instance, phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 have been found to provide the best profiles .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a unique structure that includes a central scaffold designed using a merging strategy of both target pharmacophores .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . These studies have explored the structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . The compound has a molecular weight of 229.15 and a molecular formula of C8H18Cl2N2O .Aplicaciones Científicas De Investigación
Antihypertensive Applications
1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have shown potential in antihypertensive applications. For instance, certain derivatives were found to exhibit significant antihypertensive activity in spontaneously hypertensive rats, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treatment of Chronic Kidney Diseases
This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), showing effectiveness in oral administration for the treatment of chronic kidney diseases. In a rat model of anti-glomerular basement membrane glomerulonephritis, a derivative of this compound significantly lowered serum creatinine levels (Kato et al., 2014).
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists
Compounds derived from this compound were synthesized as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). These derivatives showed potent analgesic activity, which was comparable to oxycodone, but with reduced adverse effects, suggesting their potential as safer analgesics (García et al., 2019; García et al., 2020).
CCR5 Antagonist for Antiviral Activity
Research has led to the discovery of novel CCR5 antagonists based on the 1-oxa-3,9-diazaspiro[5.5]undecane template, showing promising antiviral activities. These compounds have potential applications in treating chemokine-mediated diseases (Yang et al., 2009).
Bioactivity and Synthesis for Various Disorders
1,9-Diazaspiro[5.5]undecanes, including those containing this compound, have been discussed for their potential in treating disorders such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Synthesis and Photophysical Studies
Studies on the synthesis and photophysical properties of diazaspiro compounds, including this compound derivatives, have been conducted. These studies provide insights into the solvent effect on photophysical behavior and could contribute to the development of new applications in materials science and chemistry (Aggarwal & Khurana, 2015).
Glycoprotein IIb-IIIa Antagonists
Novel glycoprotein IIb-IIla antagonists based on the 3,9-diazaspiro[5.5]undecane nucleus, which includes the this compound structure, have shown potent activity as platelet aggregation inhibitors. This indicates potential applications in cardiovascular health (Smyth et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFWTUJSWZOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617151 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36420-64-1 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine](/img/structure/B1603799.png)
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)

![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)

